molecular formula C19H23BrN4OS B4378962 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE

Cat. No.: B4378962
M. Wt: 435.4 g/mol
InChI Key: CIXCBMXPXLZNRZ-UHFFFAOYSA-N
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Description

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromine atom and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 4-bromo-1H-pyrazole, through cyclization reactions.

    Introduction of the benzothiophene moiety: This can be achieved by coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

    Amidation reaction: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under conditions like the use of coupling reagents (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

    Purification processes: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium azide, potassium cyanide, or organometallic reagents can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom might yield various substituted pyrazoles, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used as building blocks for the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine

    Pharmacological studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biological probes: Used in the study of biological pathways and mechanisms.

Industry

    Materials science:

    Agriculture: Possible use as agrochemicals or pesticides.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE would depend on its specific application. For example:

    Pharmacological action: It might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Catalytic action: As a ligand, it could facilitate the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide
  • 3-(4-methyl-1H-pyrazol-1-yl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide

Uniqueness

The presence of the bromine atom in 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE might confer unique reactivity and properties compared to its analogs

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-19(2,3)12-4-5-14-15(9-21)18(26-16(14)8-12)23-17(25)6-7-24-11-13(20)10-22-24/h10-12H,4-8H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXCBMXPXLZNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CCN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PROPANAMIDE

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